molecular formula C15H16O2 B1265805 Benzophenone dimethyl ketal CAS No. 2235-01-0

Benzophenone dimethyl ketal

Cat. No. B1265805
CAS RN: 2235-01-0
M. Wt: 228.29 g/mol
InChI Key: NYRVXYOKUZSUDA-UHFFFAOYSA-N
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Patent
US08754207B2

Procedure details

In a round bottom flask, (10 g) Benzophenone in 20 ml methanol was taken. 12 ml (2 equiv.) trimethyl orthoformate was added into the reaction mixture in a single lot and the reaction mixture was stirred at 25-30° C. 3-4 drop perchloric acid (HClO4 as a catalyst) was added and reflux it for 9 hr. After completion of the reaction, the reaction mass was dumped into water. Subsequently, the reaction mass was stirred for 15 min, filtered it and wash the solid mass with water to obtain white solid product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
HClO4
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:15](OC)(OC)[O:16]C.O.[CH3:23]O>Cl(O)(=O)(=O)=O>[CH3:23][O:8][C:1]([O:16][CH3:15])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl(=O)(=O)(=O)O
Name
HClO4
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux it for 9 hr
Duration
9 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
STIRRING
Type
STIRRING
Details
Subsequently, the reaction mass was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered it
WASH
Type
WASH
Details
wash the solid mass with water
CUSTOM
Type
CUSTOM
Details
to obtain white solid product

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=CC=C1)(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.